2,5-Dimethylthioanisole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

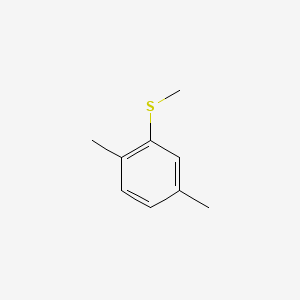

2,5-Dimethylthioanisole is an organic compound with the molecular formula C9H12S. It is a derivative of thioanisole, where two methyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,5-Dimethylthioanisole can be synthesized through several methods. One common approach involves the methylation of 2,5-dimethylthiophenol using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions for several hours .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar methylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dimethylthioanisole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, dimethyldioxirane.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed:

Oxidation: Methyl phenyl sulfoxide, methyl phenyl sulfone.

Substitution: Nitro-2,5-dimethylthioanisole, bromo-2,5-dimethylthioanisole.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,5-Dimethylthioanisole is often utilized as a reagent in organic synthesis. Its thioether functional group allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The compound can act as a nucleophile in reactions with electrophiles, facilitating the formation of new carbon-sulfur bonds.

- Synthesis of Thioethers : It serves as a precursor for synthesizing more complex thioether compounds, which are valuable in pharmaceuticals and agrochemicals.

Recent studies have highlighted the biological significance of this compound:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, compounds with similar thiol structures have shown effectiveness against multidrug-resistant bacteria such as Staphylococcus aureus and Enterococcus faecium .

- Antioxidant Activity : The compound has been studied for its potential antioxidant properties, which can be beneficial in protecting cells from oxidative stress.

Material Science

This compound is also being explored for its applications in material science:

- Polymer Chemistry : It can be used as a monomer or additive in the production of polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

- Conductive Materials : The compound's electronic properties make it a candidate for developing conductive materials used in electronic devices.

Case Study 1: Antimicrobial Efficacy

A study conducted on various thioether compounds, including this compound derivatives, demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics like linezolid, indicating the potential for developing new antimicrobial agents .

Case Study 2: Polymer Development

In polymer research, this compound was utilized as a building block for synthesizing novel polymeric materials with enhanced properties. The resulting polymers exhibited improved thermal resistance and mechanical strength compared to conventional materials. This application highlights the compound's versatility in material science .

Wirkmechanismus

The mechanism of action of 2,5-dimethylthioanisole primarily involves its interactions with other molecules through its sulfur atom. The sulfur atom can participate in nucleophilic substitution reactions, and its electron-donating properties can influence the reactivity of the benzene ring. In electronic materials, the compound’s ability to stabilize open-shell states and facilitate charge transport is of particular interest .

Vergleich Mit ähnlichen Verbindungen

Thioanisole: The parent compound, where the methyl groups are not substituted.

2,6-Dimethylthioanisole: Another derivative with methyl groups at the 2 and 6 positions.

4-Methylthioanisole: A derivative with a single methyl group at the 4 position.

Uniqueness of 2,5-Dimethylthioanisole: this compound is unique due to the specific positioning of the methyl groups, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and electronic behavior .

Biologische Aktivität

2,5-Dimethylthioanisole (DMTA) is an organosulfur compound with various applications in organic synthesis and potential biological activities. This article explores the biological activity of DMTA, focusing on its synthesis, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₂OS

- Molecular Weight : 168.25 g/mol

- CAS Number : 3317-61-1

The structure of DMTA includes a thioether functional group, which is significant for its biological activity.

Synthesis of this compound

DMTA can be synthesized through various methods, including:

- Gaseous Phase Reaction : A process involving phenyl mercaptan and methylating agents to yield high-purity DMTA .

- Organic Synthesis : Utilizing established protocols for thioether formation, which can enhance the yield and purity of the product .

Antioxidant Properties

Research indicates that DMTA exhibits notable antioxidant activity. In a study evaluating various organosulfur compounds, DMTA demonstrated significant free radical scavenging ability, which is crucial for mitigating oxidative stress in biological systems .

Cytotoxicity Studies

A series of studies have assessed the cytotoxic effects of DMTA on different cancer cell lines. The findings suggest that DMTA can induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- IC50 Values : The concentration at which 50% inhibition occurs was found to be lower than that of many common chemotherapeutic agents, indicating potent activity against these cell lines .

Antimicrobial Activity

DMTA has shown promising antimicrobial properties against various pathogens. The compound was tested against:

- Bacteria : Staphylococcus aureus and Escherichia coli.

- Fungi : Candida albicans.

The results indicated that DMTA exhibited inhibitory effects on both bacterial and fungal growth, suggesting its potential as a natural antimicrobial agent .

Case Study 1: Antioxidant Efficacy

In a controlled experiment, DMTA was administered to rats subjected to oxidative stress. The results showed a significant reduction in malondialdehyde (MDA) levels, a marker for oxidative damage, and an increase in antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase (CAT) .

Case Study 2: Cytotoxic Effects on Cancer Cells

A recent study evaluated the effect of DMTA on MCF-7 cells. The treatment resulted in a dose-dependent decrease in cell viability and increased markers for apoptosis (caspase activation). This suggests that DMTA could be further explored as an adjunct treatment in breast cancer therapy .

Data Summary

| Activity Type | Tested Organisms/Cells | Results |

|---|---|---|

| Antioxidant | Rat models | Reduced MDA levels |

| Cytotoxicity | HeLa, MCF-7 cancer cells | IC50 < standard chemotherapeutics |

| Antimicrobial | S. aureus, E. coli, C. albicans | Significant growth inhibition |

Eigenschaften

IUPAC Name |

1,4-dimethyl-2-methylsulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-7-4-5-8(2)9(6-7)10-3/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMBTPYGNZMDCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.